5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Fragment-based drug discovery SARS-CoV-2 Crystallographic screening

This chiral aminotetralol hydrochloride is experimentally validated as a crystallographic fragment hit against the SARS-CoV-2 Nsp3 macrodomain (PDB 5S20, 1.04 Å). Its zero-rotatable-bond scaffold provides unambiguous electron density for rational elaboration. The 5-amino-1-ol regiochemistry creates a distinct pharmacophore vs. 6-amino-1-ol regioisomers, with (R)- and (S)-enantiomers available at ≥95% purity. Ideal for fragment growing/merging campaigns, GPCR SAR profiling, and CNS building block synthesis. Hydrochloride salt ensures aqueous solubility for biological assays.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 90874-83-2
Cat. No. B6254465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
CAS90874-83-2
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC=C2)O)N.Cl
InChIInChI=1S/C10H13NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h2-3,6,9,12H,1,4-5,11H2;1H
InChIKeyHCEJTHATJRQXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol Hydrochloride (CAS 90874-83-2): Aminotetralol Scaffold for CNS Research and Fragment-Based Drug Discovery


5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is a chiral aminotetralol derivative belonging to the broader class of tetrahydronaphthalene-based amino alcohols [1]. The free base (CAS 90874-84-3; C₁₀H₁₃NO; MW 163.22 g/mol) bears a primary amine at the saturated ring 5-position and a phenolic hydroxyl at the aromatic 1-position, creating a conformationally restricted scaffold with zero rotatable bonds [2]. The hydrochloride salt form (C₁₀H₁₄ClNO; MW 199.68 g/mol) enhances aqueous solubility for biological assay compatibility . The compound has been experimentally validated as a fragment hit in a large-scale crystallographic screen against the SARS-CoV-2 Nsp3 macrodomain (PDB 5S20, 1.04 Å resolution) [3]. Its (R)- and (S)-enantiomers are commercially available in defined stereochemical purity (≥95%) [4].

Why Generic Aminotetralins Cannot Substitute for 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol Hydrochloride in Research Applications


Aminotetralin derivatives exhibit profound differences in receptor pharmacology and target engagement that depend critically on the regiochemistry of the amino and hydroxyl substituents on the tetrahydronaphthalene ring system [1]. The 5-amino-1-hydroxytetralin scaffold positions the primary amine on the saturated ring carbon directly adjacent to the aromatic ring junction, creating a distinct spatial pharmacophore compared to the more extensively studied 6-amino-1-hydroxytetralin (5-hydroxy-2-aminotetralin; CAS 94425-22-6) regioisomer, which places the amine two carbons removed from the ring junction [2]. This regiochemical difference has been shown in the broader 5-substituted-2-aminotetralin (5-SAT) chemotype series to drive differential selectivity between 5-HT1A and 5-HT7 receptors (up to 40-fold selectivity for 5-HT1A achievable through C(2)-amino position modification) [3]. Furthermore, the (5R)-enantiomer of this compound has been experimentally validated as a crystallographic fragment hit against the SARS-CoV-2 Nsp3 macrodomain (PDB 5S20), a target engagement profile not demonstrated for its regioisomeric counterparts [4]. Generic substitution with alternative aminotetralin derivatives or racemic mixtures therefore risks not only altered pharmacology but also forfeits the structurally validated target engagement data that supports fragment-based drug discovery workflows.

Quantitative Differentiation Evidence for 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol Hydrochloride vs. Closest Analogs


Crystallographic Fragment Hit Validation Against SARS-CoV-2 Nsp3 Macrodomain at 1.04 Å Resolution

The (5R)-enantiomer of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol (PDB ligand code WRD) was identified as a crystallographically validated fragment hit binding to the SARS-CoV-2 Nsp3 macrodomain (Mac1) in a massive fragment screening campaign of 2,533 diverse fragments, which yielded only 214 unique macrodomain binders (8.4% hit rate) [1]. The crystal structure (PDB 5S20) was solved at 1.04 Å resolution with R-Free = 0.196 and R-Work = 0.166, providing an experimental electron density map of exceptional quality that unambiguously defines the binding pose of this scaffold in the macrodomain active site [1]. This crystallographic validation is not available for the regioisomeric 6-amino-5,6,7,8-tetrahydro-1-naphthalenol (5-hydroxy-2-aminotetralin) or the classic 5-HT1A agonist 8-OH-DPAT in this target system. The fragment screening also identified the compound as amenable to structure-guided elaboration, placing it within a privileged subset of 234 total fragment structures across the campaign [1].

Fragment-based drug discovery SARS-CoV-2 Crystallographic screening

Regiochemical Scaffold Differentiation: 5-Amino-1-ol vs. 6-Amino-1-ol (5-Hydroxy-2-aminotetralin) Pharmacophore Geometry

The 5-amino-1-hydroxytetralin scaffold places the primary amine on the saturated ring carbon adjacent to the aromatic ring junction (position 5), while the regioisomeric 6-amino-1-hydroxytetralin (5-hydroxy-2-aminotetralin) positions the amine two carbons away at position 6 [1]. This regiochemical difference produces distinct N–O interatomic distances and angular relationships that define fundamentally different pharmacophore geometries. In the broader 5-substituted-2-aminotetralin (5-SAT) chemotype series, Perry et al. (2020) demonstrated that the position of steric and hydrophobic extensions at the chiral C(2)-amino position is a key determinant of 5-HT1A vs. 5-HT7 receptor selectivity, with selectivity ratios up to 40-fold at 5-HT1A and 12-fold at 5-HT7 achievable through regiochemical optimization [2]. The 5-amino-1-ol scaffold presents a distinct vector for amine-directed interactions compared to the 6-amino-1-ol (2-amino) configuration, as predicted by molecular docking and 3D-QSAR models that map steric and electrostatic fields around the aminotetralin core [2]. This regiochemical distinction is structurally analogous to the difference between 5-aminotetralin (CAS 2217-41-6) and 2-aminotetralin (CAS 2954-50-9), which exhibit divergent neuromodulatory profiles in vivo .

Structure-activity relationship Aminotetralin pharmacology Receptor selectivity

Conformationally Restricted Scaffold: Zero Rotatable Bonds Differentiates from Flexible Amino Alcohol Chain Analogs

5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol possesses zero rotatable bonds (computed by Cactvs 3.4.8.18, PubChem release 2025.04.14), as the amino and hydroxyl groups are directly attached to the conformationally rigid tetrahydronaphthalene ring system [1]. This compares favorably to structurally related but more flexible amino alcohols such as norepinephrine analogs that contain two or more rotatable bonds in the ethanolamine side chain. The complete conformational restriction of the functional groups results in a lower entropic penalty upon receptor binding, a principle established across fragment-based drug discovery where rigid fragments exhibit higher ligand efficiency metrics [2]. The computed logP of 1.2 and topological polar surface area (TPSA) of 46.3 Ų place the compound within favorable drug-like physicochemical space (Lipinski Rule of 5 compliant) while the zero rotatable bond count represents a minimum among aminotetralin scaffolds, as both 8-OH-DPAT (due to dipropylamino substituents) and rotigotine (due to the thiophenylethyl-propylamino side chain) possess multiple rotatable bonds that increase conformational flexibility and entropic binding costs [3]. The rigid scaffold also enables unambiguous interpretation of structure-activity relationships, as the spatial orientation of the amine and hydroxyl pharmacophores is fixed rather than conformationally averaged.

Conformational restriction Ligand efficiency Physicochemical profiling

Hydrochloride Salt Form: Solubility and Handling Advantages vs. Free Base for Biological Assay Workflows

The hydrochloride salt of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol (CAS 90874-83-2; MW 199.68 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 90874-84-3; MW 163.22 g/mol), a critical parameter for reproducible biological assay preparation . The hydrochloride counterion increases the molecular weight by 36.46 g/mol (HCl addition) while maintaining the same active pharmacophore. Vendor specifications indicate ≥95% purity for the HCl salt with recommended long-term storage in cool, dry conditions . The free base, by contrast, requires storage at 2–8°C sealed in dry conditions, reflecting its potentially greater susceptibility to oxidation at the phenolic hydroxyl and amine groups . The GHS classification for the free base (per ECHA C&L Inventory) includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), providing defined handling parameters that facilitate safe laboratory use [1]. This defined safety profile, combined with the enhanced solubility of the salt form, reduces the experimental variability associated with incomplete dissolution of free base forms in aqueous assay buffers.

Salt selection Aqueous solubility Assay compatibility

Enantiomeric Availability for Stereochemical SAR: (R)- and (S)-Configured Amine Pharmacophores

Both enantiomers of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol are commercially available with defined absolute stereochemistry: the (5R)-enantiomer (CAS 1228559-62-3) and the (5S)-enantiomer (CAS 1228570-52-2) . This is critically important because the stereochemistry at the C(5) position determines the spatial orientation of the primary amine pharmacophore relative to the planar aromatic ring and the 1-hydroxyl group. In the structurally related 5-substituted-2-aminotetralin (5-SAT) series, Perry et al. (2020) demonstrated stereoselective binding at 5-HT1A and 5-HT7 receptors, with enantiomers exhibiting differential affinity profiles [1]. The (5R)-enantiomer has been specifically validated as the binding species in the SARS-CoV-2 Nsp3 macrodomain crystal structure (PDB 5S20), confirming stereospecific target engagement [2]. In contrast, the regioisomeric 6-amino-1-hydroxytetralin system shows the opposite stereochemical preference in dopaminergic systems, where only the (S)-enantiomer of 5-OH-DPAT acts as a D2/D3 agonist while the (R)-enantiomer is a weak antagonist [3]. Commercial availability of both enantiomers at ≥95% purity enables systematic stereochemical SAR studies without requiring in-house chiral resolution, a workflow advantage over comparator scaffolds where only racemic mixtures or single enantiomers may be accessible.

Chiral resolution Enantioselective pharmacology Stereochemical SAR

Optimal Application Scenarios for 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol Hydrochloride Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Against the SARS-CoV-2 Nsp3 Macrodomain (Antiviral Target)

This compound is uniquely positioned as a structurally characterized fragment starting point for structure-guided elaboration of SARS-CoV-2 Nsp3 macrodomain (Mac1) inhibitors. The (5R)-enantiomer has been experimentally validated as a crystallographic fragment hit (PDB 5S20, 1.04 Å resolution) in the large-scale screening campaign reported by Schuller et al. (Science Advances, 2021), which identified only 214 unique macrodomain binders from 2,533 fragments screened [1]. The high-resolution crystal structure provides atomic-level detail of the binding pose, enabling rational fragment growing, merging, and linking strategies. The zero rotatable bond scaffold facilitates unambiguous interpretation of electron density and ligand efficiency calculations—advantages not offered by more flexible comparator fragments. This represents the compound's strongest and most uniquely differentiating application scenario, as no close regioisomeric or enantiomeric analog has been similarly validated against this target.

Stereochemical Structure-Activity Relationship (SAR) Studies of Aminotetralol Pharmacophores at Aminergic GPCRs

The commercial availability of both (R)- and (S)-enantiomers (CAS 1228559-62-3 and 1228570-52-2, respectively) at ≥95% purity enables systematic stereochemical SAR profiling at serotonin (5-HT1A, 5-HT7), dopamine (D2, D3), and adrenergic receptor subtypes . The 5-amino-1-ol scaffold offers a distinct pharmacophore geometry compared to the more extensively characterized 6-amino-1-ol (5-hydroxy-2-aminotetralin) regioisomer, filling a gap in the aminotetralin SAR matrix. The rigid scaffold with zero rotatable bonds ensures that any observed differences in receptor affinity or functional activity between enantiomers can be attributed solely to stereochemical factors rather than conformational averaging, enabling cleaner interpretation of SAR data. Researchers should note that peer-reviewed quantitative binding data for this specific compound at defined GPCR targets is not yet available in the published literature as of 2026, making this an exploratory rather than a validated application scenario; confirmatory in-house profiling is essential.

Synthetic Intermediate for CNS-Targeted Drug Candidates Requiring a 5-Amino-1-hydroxytetralin Core

The compound serves as a versatile synthetic building block for the construction of more complex CNS-targeted molecules, leveraging the tetrahydronaphthalene scaffold's established presence in marketed drugs such as rotigotine (dopamine agonist for Parkinson's disease) [2]. The 5-amino-1-ol substitution pattern provides two orthogonal derivatization handles: the phenolic hydroxyl for O-alkylation or esterification and the primary amine for reductive amination, amide coupling, or sulfonamide formation. Patent WO2013000273A1 describes industrial-scale manufacturing methods for nitrogen-substituted amino-5,6,7,8-tetrahydronaphthol derivatives using this chemotype, demonstrating process feasibility for larger-scale synthesis [3]. The hydrochloride salt form (CAS 90874-83-2) is preferred for synthetic workflows due to its stability and ease of handling compared to the free base. This application leverages the compound's well-defined physicochemical properties (logP 1.2, TPSA 46.3 Ų, MW 199.68 as HCl salt) and GHS-classified safety profile for scalable laboratory operations.

Crystallographic Fragment Library Member for Broad-Spectrum Target Screening

The compound's successful validation in the SARS-CoV-2 Nsp3 macrodomain crystallographic screen establishes its credentials as a high-quality fragment library member suitable for inclusion in broader crystallographic screening campaigns against diverse protein targets [1]. Its favorable fragment physicochemical properties—MW 163.22 (free base), logP 1.2, 0 rotatable bonds, 2 HBD, 2 HBA, TPSA 46.3 Ų—place it within ideal fragment space as defined by the 'Rule of Three' (MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [4]. The presence of both hydrogen bond donor (amine, phenol) and acceptor (amine, phenol) functionality, combined with the rigid aromatic scaffold capable of π-stacking interactions, provides diverse binding potential across target classes. The compound ranked among the 8.4% of screened fragments that yielded a crystal structure in the Schuller et al. campaign, demonstrating its privileged binding properties relative to the broader fragment library.

Quote Request

Request a Quote for 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.